2-([1,1'-biphenyl]-4-yl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
Description
This compound features a biphenyl group linked to an ethanone moiety, which is further connected to a piperazine ring substituted with a 1-ethyl-1H-imidazol-2-yl group. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical formulations.
Properties
IUPAC Name |
1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-2-(4-phenylphenyl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O.ClH/c1-2-25-13-12-24-23(25)27-16-14-26(15-17-27)22(28)18-19-8-10-21(11-9-19)20-6-4-3-5-7-20;/h3-13H,2,14-18H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOHVDVHAUTKEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-([1,1'-biphenyl]-4-yl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a synthetic derivative that has garnered attention in biomedical research due to its potential therapeutic applications, particularly in the context of cancer treatment and as a protein kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound features a biphenyl moiety linked to an imidazole-piperazine scaffold. This unique arrangement is believed to contribute significantly to its biological activity.
The primary mechanism through which this compound exerts its biological effects is likely through the inhibition of specific protein kinases, which are critical in cell signaling pathways involved in cell growth and proliferation. Inhibition of these kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Structure-Activity Relationships (SAR)
Research has shown that modifications to the biphenyl and imidazole components can significantly impact the compound's potency and selectivity against various kinases. For instance:
| Modification | Effect on Activity |
|---|---|
| Substituting different groups on the biphenyl ring | Alters IC50 values significantly, indicating varying potency against target kinases |
| Changing the alkyl chain length on the imidazole | Can enhance or reduce solubility and bioavailability |
Biological Activity Data
Recent studies have reported various biological activities associated with this compound:
-
Inhibition of Kinases : The compound has shown promising results as a kinase inhibitor with IC50 values in the low micromolar range against several cancer cell lines.
Cell Line IC50 (μM) SH-SY5Y (neuroblastoma) 25 K562 (CML) >25
These findings suggest that while the compound exhibits potent activity against certain cancer types, it may have limited efficacy against others.
Case Studies
- Neuroblastoma Treatment : In a study evaluating the antiproliferative effects on neuroblastoma cells, compounds similar to this compound demonstrated significant inhibition of cell growth compared to standard treatments like dasatinib .
- Kinase Inhibition Profiles : A comparative analysis of several derivatives revealed that modifications leading to increased hydrophobicity often resulted in enhanced binding affinity to target kinases, supporting the hypothesis that structural optimization can yield more effective inhibitors .
Scientific Research Applications
Medicinal Chemistry Applications
Antidepressant Activity : Research indicates that compounds with similar structural motifs exhibit antidepressant properties. The piperazine and imidazole components are known to interact with serotonin receptors, suggesting that this compound may also influence mood regulation.
Anticancer Properties : Studies have shown that biphenyl derivatives can possess anticancer activity. The unique structure of this compound may allow it to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation.
Neuroprotective Effects : The imidazole and piperazine groups have been associated with neuroprotective effects in various studies. This compound could potentially be developed for treating neurodegenerative diseases by protecting neurons from oxidative stress and apoptosis.
- Antidepressant Activity Study :
- Anticancer Research :
- Neuroprotection Assessment :
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Features of Comparable Compounds
*Molecular weight calculated based on formula.
Structural Differentiation and Implications
This may enhance binding to hydrophobic receptor pockets.
Piperazine Modifications :
- The ethylimidazole-piperazine in the target compound contrasts with the methoxybenzyl-pyridine-piperazine in , which lacks imidazole substitution. This difference could alter receptor selectivity; imidazoles often engage in hydrogen bonding or metal coordination (e.g., zinc in enzymes) .
- The dioxolane-containing piperazine in introduces stereochemical complexity, likely influencing antifungal activity .
Solubility and Salt Forms :
Pharmacological Insights
- Receptor Targeting : The dual H1/H4 activity of suggests that piperazine-imidazole hybrids can modulate histamine pathways. The target compound’s biphenyl group may shift selectivity toward other GPCRs or kinases.
- Antifungal Activity : The dioxolane and dichlorophenyl motifs in are critical for antifungal efficacy, which the target compound lacks, indicating divergent therapeutic applications.
- Metabolic Stability : The fluorophenyl group in may enhance metabolic stability compared to the target’s biphenyl, but this requires experimental validation .
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with coupling the biphenyl moiety to the piperazine-imidazole core. Critical steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC to link the ethanone and piperazine groups .
- Heterocyclic assembly : Imidazole ring formation via cyclization under reflux with reagents such as ammonium acetate in acetic acid .
- Salt formation : React the free base with HCl in anhydrous ether to generate the hydrochloride salt, improving solubility .
Optimization parameters: - Temperature control (e.g., 0–5°C for imidazole cyclization to prevent side reactions) .
- Solvent selection (e.g., DMF for polar intermediates, dichloromethane for acid-base extractions) .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization .
Q. How is the structural integrity of this compound validated?
Characterization relies on:
- Spectroscopic analysis :
- 1H/13C NMR : Confirm biphenyl aromatic protons (δ 7.2–7.8 ppm) and imidazole/piperazine protons (δ 3.0–4.5 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy .
- Elemental analysis : Match calculated vs. observed C, H, N percentages (deviation <0.4%) .
- X-ray crystallography (if crystals form): Resolve stereochemistry and salt formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:
- Orthogonal assays : Confirm receptor binding (e.g., radioligand displacement) with functional assays (e.g., cAMP inhibition for GPCR targets) .
- Structural analogs : Compare activity of derivatives lacking the ethyl-imidazole or biphenyl groups to identify critical pharmacophores .
- Computational docking : Model interactions with target proteins (e.g., histamine H1/H4 receptors) to validate binding poses .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound?
Q. How can researchers optimize pharmacokinetic properties while retaining target affinity?
- LogP adjustments : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to reduce logP from >3 (predicted for biphenyl derivatives) to 1–2 for improved solubility .
- Plasma protein binding : Measure binding via equilibrium dialysis; aim for <90% to enhance free drug availability .
- In vivo PK studies : Monitor half-life (t1/2) and bioavailability in rodent models using LC-MS/MS quantification .
Q. What methodologies address data validation challenges in multi-target studies?
- Selective inhibition : Use siRNA or CRISPR knockouts to confirm target specificity .
- Cross-reactivity screens : Test against related receptors (e.g., dopamine D2/D3 for piperazine-containing compounds) .
- Statistical rigor : Apply Benjamini-Hochberg correction for false discovery rates in high-throughput screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
